molecular formula C8H3F3I2N2 B1392931 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-86-0

3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392931
CAS No.: 1305324-86-0
M. Wt: 437.93 g/mol
InChI Key: ZLYKZZFHRXJRHH-UHFFFAOYSA-N
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Description

3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH), thereby influencing the overall metabolic pathway . These interactions are primarily driven by the compound’s unique chemical structure, which includes iodine and trifluoromethyl groups that enhance its binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways such as the interferon signaling pathway, leading to altered gene expression profiles and metabolic states . Additionally, it can induce DNA damage, as evidenced by increased γH2AX staining, which is a marker for DNA double-strand breaks . These cellular effects highlight the compound’s potential as a tool for studying cellular responses to metabolic stress and DNA damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of pyrimidine biosynthesis by targeting DHODH . This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Consequently, cells experience metabolic stress and activate compensatory pathways to mitigate the effects of nucleotide depletion. Additionally, the compound’s interaction with DHODH and other biomolecules can lead to changes in gene expression, further influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for extended experimental use . Over time, it may undergo degradation, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, indicating its potential for inducing lasting biochemical effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively modulate metabolic pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as organ damage or systemic toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as DHODH . By inhibiting this enzyme, the compound disrupts pyrimidine biosynthesis, leading to altered metabolic flux and changes in metabolite levels. This disruption can have downstream effects on other metabolic pathways, highlighting the compound’s potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function. For instance, the compound may be preferentially transported to certain cellular compartments, where it can exert its biochemical effects more effectively.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyrrolo[2,3-b]pyridine scaffold. One common method involves the iodination of a pyrrolo[2,3-b]pyridine precursor using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrrolo[2,3-b]pyridine compounds .

Scientific Research Applications

3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diiodo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 3,5-Difluoro-4-(trifluoromethyl)pyridine

Uniqueness

3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,4-diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3I2N2/c9-8(10,11)3-1-14-7-5(6(3)13)4(12)2-15-7/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYKZZFHRXJRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192619
Record name 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-86-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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